4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol
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Overview
Description
alpha,alpha’-Diethyl-alpha,alpha’-epoxybibenzyl-4,4’-diol: is an organic compound with the molecular formula C18H20O3 and a molecular weight of 284.3 g/mol . 4-[2, 3-Diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of alpha,alpha’-Diethyl-alpha,alpha’-epoxybibenzyl-4,4’-diol typically involves the reaction of diethylstilbestrol with an oxidizing agent to form the epoxide ring. The reaction conditions often include the use of a solvent such as methanol or ethanol and a catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the epoxide ring, leading to the formation of diols.
Reduction: Reduction reactions can convert the epoxide ring back to the corresponding diol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the epoxide ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are often employed.
Major Products:
Oxidation: Formation of diols.
Reduction: Conversion to diols.
Substitution: Formation of substituted phenols.
Scientific Research Applications
Chemistry: In chemistry, alpha,alpha’-Diethyl-alpha,alpha’-epoxybibenzyl-4,4’-diol is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Medicine: In medicine, the compound’s derivatives are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: In industry, alpha,alpha’-Diethyl-alpha,alpha’-epoxybibenzyl-4,4’-diol is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of alpha,alpha’-Diethyl-alpha,alpha’-epoxybibenzyl-4,4’-diol involves the interaction of the epoxide ring with nucleophiles, leading to ring-opening reactions . The molecular targets include enzymes that catalyze these reactions, and the pathways involved are those related to nucleophilic addition and substitution .
Comparison with Similar Compounds
Diethylstilbestrol: A synthetic estrogen that shares a similar structure but lacks the epoxide ring.
Stilbene: The parent compound of stilbenes, which also lacks the epoxide ring.
Uniqueness: The presence of the epoxide ring in alpha,alpha’-Diethyl-alpha,alpha’-epoxybibenzyl-4,4’-diol makes it unique compared to other stilbenes. This structural feature imparts distinct chemical reactivity and potential biological activity.
Properties
CAS No. |
6052-82-0 |
---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[2,3-diethyl-3-(4-hydroxyphenyl)oxiran-2-yl]phenol |
InChI |
InChI=1S/C18H20O3/c1-3-17(13-5-9-15(19)10-6-13)18(4-2,21-17)14-7-11-16(20)12-8-14/h5-12,19-20H,3-4H2,1-2H3 |
InChI Key |
XOZFXKUFVFLGAB-UHFFFAOYSA-N |
SMILES |
CCC1(C(O1)(CC)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Canonical SMILES |
CCC1(C(O1)(CC)C2=CC=C(C=C2)O)C3=CC=C(C=C3)O |
Synonyms |
diethylstilbestrol alpha,alpha'-epoxide diethylstilbestrol epoxide diethylstilbestrol epoxide, (cis)-isomer diethylstilbestrol epoxide, (trans)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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